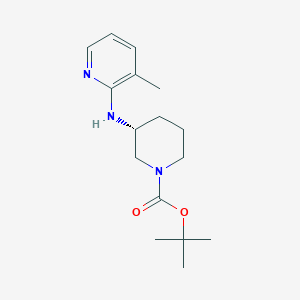
TERT-BUTYL (R)-3-((3-METHYLPYRIDIN-2-YL)AMINO)PIPERIDINE-1-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (3R)-3-[(3-methylpyridin-2-yl)amino]piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (R)-3-((3-METHYLPYRIDIN-2-YL)AMINO)PIPERIDINE-1-CARBOXYLATE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated piperidine derivative.
Attachment of the Pyridine Moiety: The pyridine moiety can be attached through coupling reactions, such as Suzuki or Heck coupling, using appropriate pyridine derivatives.
Formation of the Carboxylate Ester: The tert-butyl ester can be formed by reacting the carboxylic acid derivative of the piperidine with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the pyridine moiety.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic, anti-inflammatory, or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of TERT-BUTYL (R)-3-((3-METHYLPYRIDIN-2-YL)AMINO)PIPERIDINE-1-CARBOXYLATE would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine, 4-aminopiperidine, and 1-benzylpiperidine share structural similarities.
Pyridine Derivatives: Compounds such as 2-methylpyridine, 3-aminopyridine, and 4-pyridinecarboxylic acid are structurally related.
Uniqueness
Tert-butyl (3R)-3-[(3-methylpyridin-2-yl)amino]piperidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
分子式 |
C16H25N3O2 |
|---|---|
分子量 |
291.39 g/mol |
IUPAC 名称 |
tert-butyl (3R)-3-[(3-methylpyridin-2-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H25N3O2/c1-12-7-5-9-17-14(12)18-13-8-6-10-19(11-13)15(20)21-16(2,3)4/h5,7,9,13H,6,8,10-11H2,1-4H3,(H,17,18)/t13-/m1/s1 |
InChI 键 |
DMUDZAOSBIXWFX-CYBMUJFWSA-N |
手性 SMILES |
CC1=C(N=CC=C1)N[C@@H]2CCCN(C2)C(=O)OC(C)(C)C |
规范 SMILES |
CC1=C(N=CC=C1)NC2CCCN(C2)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


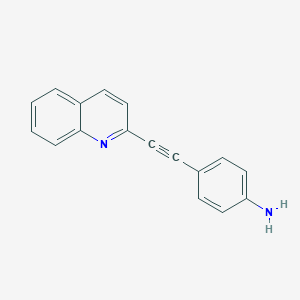
![2-chloro-5-[(5-methylsulfanyl-3,4-dihydro-2H-pyrrol-4-yl)methyl]pyridine](/img/structure/B8442617.png)
![2-Sulfamoyl-6-methoxythieno[3,2-b]pyridine](/img/structure/B8442618.png)
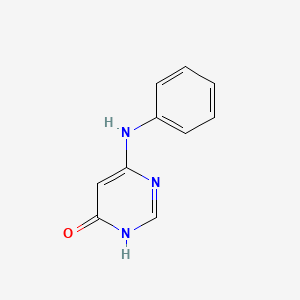
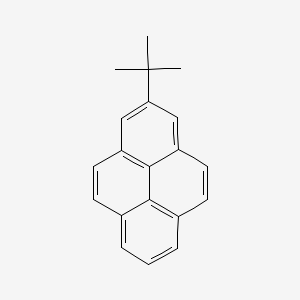
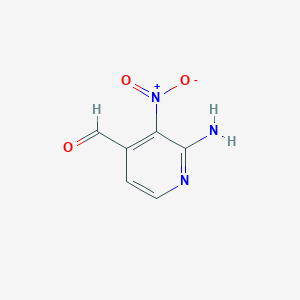
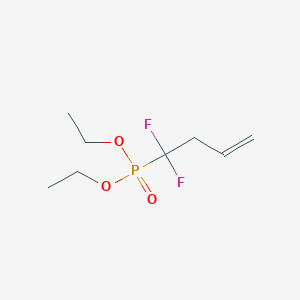
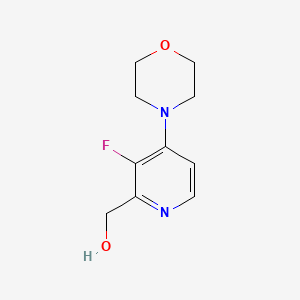
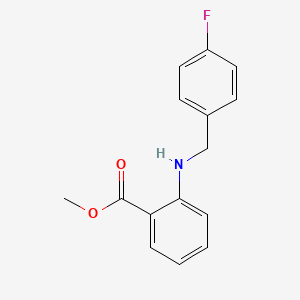
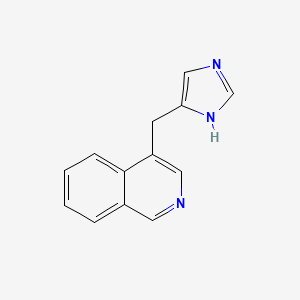
![N-[(3-bromophenyl)methyl]cyclopropanecarboxamide](/img/structure/B8442682.png)
![Benzoyl chloride, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-(methylthio)-](/img/structure/B8442686.png)
![4-[4-(1-Naphthoyl)piperazin-1-yl]phenol](/img/structure/B8442694.png)
![3-(1-Piperazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole](/img/structure/B8442699.png)
